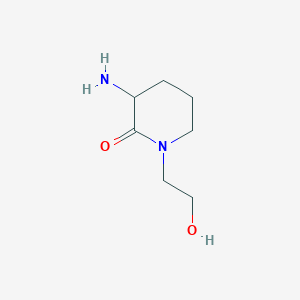

3-Amino-1-(2-hydroxyethyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-amino-1-(2-hydroxyethyl)piperidin-2-one |

InChI |

InChI=1S/C7H14N2O2/c8-6-2-1-3-9(4-5-10)7(6)11/h6,10H,1-5,8H2 |

InChI Key |

HJWMIEMZPYSXQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)N(C1)CCO)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics for 3 Amino 1 2 Hydroxyethyl Piperidin 2 One Synthesis and Transformations

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies on analogous aminolysis reactions indicate that the rate-determining step can vary. The reaction may follow a third-order rate law, with a second-order dependence on the amine concentration. x-mol.net This suggests a mechanism where one molecule of the amine acts as the nucleophile, while a second molecule functions as a base to facilitate a rate-limiting proton transfer. x-mol.net Alternatively, the rate-limiting step could be the formation of the tetrahedral intermediate or its subsequent collapse to form the amide bond and release the leaving group. nih.gov

For the formation of the piperidin-2-one ring, the reaction rate is influenced by the stability of the six-membered ring being formed. While γ-lactam (5-membered ring) formation is often kinetically favored, δ-lactam (6-membered ring) synthesis is also efficient under appropriate conditions. wikipedia.org

Table 1: Factors Influencing Reaction Rates in Analogous Lactamization Reactions

| Factor | Observation | Potential Impact on Synthesis |

|---|---|---|

| Catalyst | Acid or base catalysis accelerates aminolysis. rhhz.net | Can significantly increase the rate of cyclization. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. nih.gov | May alter the reaction pathway and rate. |

| Temperature | Higher temperatures generally increase reaction rates. | Must be controlled to avoid side reactions and degradation. |

| Leaving Group | A better leaving group on the ester precursor accelerates the collapse of the tetrahedral intermediate. chemistrysteps.com | Choice of precursor is critical for reaction efficiency. |

Identification and Characterization of Reaction Intermediates (e.g., Zwitterionic and Tetrahedral Intermediates)

The mechanism of aminolysis for lactam formation invariably proceeds through a tetrahedral intermediate. youtube.com In the synthesis of 3-Amino-1-(2-hydroxyethyl)piperidin-2-one from a linear amino ester precursor, the intramolecular nucleophilic attack by the terminal amine onto the ester carbonyl carbon initiates the process. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.

This intermediate is typically zwitterionic, possessing both a positive charge on the newly bonded nitrogen atom and a negative charge on the carbonyl oxygen. The subsequent steps involve proton transfer, often facilitated by the solvent or other amine molecules, to neutralize the charges, followed by the elimination of the leaving group (e.g., an alcohol from an ester precursor) to regenerate the carbonyl double bond and form the stable cyclic amide (lactam) ring. chemistrysteps.com

While these intermediates are generally too unstable to be isolated, their existence is supported by extensive mechanistic studies on ester aminolysis and amide formation. youtube.comrhhz.net Computational studies have been employed to model the energy profiles of these reactions, confirming the presence of tetrahedral adducts as key intermediates in the reaction pathway. rhhz.net

Proton Transfer Dynamics and Catalysis in Aminolysis Reactions

Proton transfer is a critical component of the aminolysis reaction mechanism, particularly in the formation and breakdown of the tetrahedral intermediate. acs.org The initial nucleophilic attack of the amine on the carbonyl is often followed by, or concerted with, the transfer of a proton from the amine to a base (such as another amine molecule or the solvent). x-mol.net Subsequently, for the tetrahedral intermediate to collapse, a proton must be transferred to the leaving group to make it a better nucleofuge (e.g., converting an alkoxide into an alcohol).

Catalysis plays a significant role in mediating these proton transfers.

Acid Catalysis : An acid catalyst can protonate the carbonyl oxygen of the precursor, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. rhhz.net

Base Catalysis : A base can deprotonate the attacking amine, increasing its nucleophilicity. A second molecule of the amine nucleophile often acts as the base catalyst in what is known as a base-catalyzed mechanism. x-mol.net

Intramolecular Catalysis : In certain cases, functional groups within the reacting molecule can facilitate proton transfer. For the synthesis of this compound, while less likely to directly participate in the ring-closing proton transfers, the side-chain amino and hydroxyl groups can influence the local solvent environment and hydrogen-bonding network. Studies on β-lactam aminolysis have shown that intramolecular general acid catalysis can lead to significant rate enhancements. nih.gov

Radical Reaction Pathways and Stereochemical Implications

While ionic, two-electron pathways like nucleophilic acyl substitution are common for lactam synthesis, radical-based methods offer an alternative approach for constructing the piperidine (B6355638) ring. nih.gov Such pathways could involve the 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester or a similar radical acceptor. nih.govbirmingham.ac.uk

A hypothetical radical pathway for synthesizing the 3-aminopiperidin-2-one (B154931) core could be initiated by generating a radical at a position that allows for a 6-endo or 6-exo cyclization. For instance, a radical generated on the nitrogen or an adjacent carbon could add to a suitably positioned double bond to form the six-membered ring. nih.gov

A key feature of radical reactions is their stereochemical outcome. Radical intermediates involving a single unpaired electron on a carbon atom are typically sp²-hybridized and have a trigonal planar geometry. youtube.comyoutube.com Consequently, a subsequent bond-forming reaction can occur from either face of the planar radical with nearly equal probability. youtube.com If the cyclization creates a new stereocenter, a racemic mixture of products is generally expected. youtube.com In the context of this compound, which already possesses a stereocenter at the C3 position, a radical cyclization that forms the ring would likely result in a mixture of diastereomers. The lack of stereoselectivity is a significant drawback of many radical-based synthetic routes. youtube.com

Diastereomeric Ratio Control and Isomerization Processes in Cyclization Reactions

Controlling the stereochemistry during the synthesis of substituted piperidines is a significant challenge. The target compound, this compound, has a chiral center at the C3 position. The cyclization reaction to form the piperidine ring can establish the relative stereochemistry of the substituents.

Achieving diastereomeric control in such cyclization reactions often relies on several strategies:

Substrate Control : The existing stereocenter at C3 can influence the conformation of the transition state during cyclization, favoring the formation of one diastereomer over the other. This is a common strategy in diastereoselective synthesis. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the precursor molecule can direct the cyclization to occur in a stereoselective manner. The auxiliary is then removed in a subsequent step.

Catalyst Control : The use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can create a chiral environment around the substrate, guiding the reaction to favor a specific diastereomeric product. ajchem-a.com

Studies on the synthesis of 2,4,5-trisubstituted piperidines via radical cyclization have shown that diastereomeric ratios can range from 3:2 to 40:1, depending on the nature of the substituents that stabilize the radical intermediate. nih.govbirmingham.ac.uk Isomerization processes, either during or after the cyclization, can also affect the final diastereomeric ratio. For example, if the proton adjacent to the carbonyl group (at C3) is acidic, it could be removed under basic conditions, leading to epimerization and a change in the product ratio.

Table 2: Diastereomeric Ratios in Analogous Piperidine Syntheses

| Reaction Type | Substituent Pattern | Achieved Diastereomeric Ratio | Reference |

|---|---|---|---|

| Radical Cyclization | 2,4,5-Trisubstituted Piperidines | 3:2 to 40:1 | nih.govbirmingham.ac.uk |

| Reductive Cyclization | Polysubstituted N-hydroxypiperidines | Single Diastereomer (as racemate) | ajchem-a.com |

Chemical Stability Investigations and Degradation Mechanisms of Related N-Heterocycles

The chemical stability of this compound is dictated by its functional groups: a δ-lactam (a cyclic amide) and an N-(2-hydroxyethyl) substituent. Both moieties are susceptible to degradation under certain conditions.

Studies on structurally similar compounds, such as 1-(2-hydroxyethyl)pyrrolidine, provide insight into potential degradation pathways, particularly under the oxidative and thermal stress seen in industrial applications like CO2 capture. nih.gov

Potential degradation mechanisms include:

Hydrolysis of the Lactam Ring : Like all amides, the lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding linear amino acid, 6-amino-3-(2-hydroxyethylamino)hexanoic acid. This reaction is often slow but can be accelerated by heat and strong acids or bases.

Oxidative Degradation : The N-(2-hydroxyethyl) group is susceptible to oxidation. This can lead to the formation of aldehydes (such as formaldehyde (B43269) and acetaldehyde) and smaller amines through cleavage of C-C and C-N bonds. nih.gov The degradation is often initiated by a radical mechanism. nih.gov

Thermal Degradation : At elevated temperatures, thermal decomposition can occur. For hydroxyethyl (B10761427) cellulose, degradation involves pyrolysis reactions at high temperatures. researchgate.net For the target molecule, this could lead to fragmentation of the piperidine ring and the N-hydroxyethyl side chain.

Nitrosamine Formation : If secondary amines are formed as degradation products (e.g., through dealkylation), they can react with nitrogen oxides (NOx) to form carcinogenic nitrosamines. nih.gov

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| Lactam Hydrolysis | 6-amino-3-(2-hydroxyethylamino)hexanoic acid |

| Oxidative Degradation | Formaldehyde, Acetaldehyde, Ammonia, Smaller Amines |

Advanced Characterization and Analytical Methodologies for 3 Amino 1 2 Hydroxyethyl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Amino-1-(2-hydroxyethyl)piperidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to assign all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons of the piperidin-2-one ring, the hydroxyethyl (B10761427) side chain, and the amino group would each exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons of the hydroxyethyl group (-N-CH₂-CH₂-OH) would likely appear as two distinct multiplets. The protons on the piperidine (B6355638) ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The position of the amino (-NH₂) and hydroxyl (-OH) proton signals would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the lactam ring (typically in the range of 170-180 ppm), the carbons of the piperidine ring, and the two carbons of the hydroxyethyl side chain. The chemical shifts would be influenced by the neighboring heteroatoms (nitrogen and oxygen).

A detailed structural assignment would be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule ([M+H]⁺). This experimental value would be compared to the calculated theoretical mass for the molecular formula C₇H₁₄N₂O₂ to confirm the elemental composition with high accuracy.

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of the hydroxyethyl group, cleavage of the piperidinone ring, and loss of the amino group. Analysis of these fragments helps to piece together the molecular structure.

| Expected Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M+H]⁺ | 159.1134 | Protonated parent molecule |

| [M-H₂O+H]⁺ | 141.1028 | Loss of water |

| [M-C₂H₄O+H]⁺ | 115.0769 | Loss of the hydroxyethyl group |

Chromatographic Separations for Purity Assessment and Isomer Analysis (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) is the standard method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity is determined by integrating the peak area of the main compound and any impurities.

Isomer Analysis: Since the 3-amino group is on a stereocenter, this compound can exist as a pair of enantiomers ((R) and (S) isomers). Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral column and mobile phase is critical for achieving baseline separation. For similar amino-piperidine compounds, polysaccharide-based chiral stationary phases have been shown to be effective.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter, provided a heavy atom is present in the structure or through anomalous dispersion methods. This would provide unequivocal proof of the molecule's stereochemistry.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (lactam) | 1640-1680 |

| N-H bend (amine) | 1590-1650 |

| C-O stretch (alcohol) | 1050-1150 |

| C-N stretch | 1020-1250 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=O stretch of the lactam and the C-C and C-N skeletal vibrations would be expected to be Raman active.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The resulting thermogram would show the temperature at which the compound begins to decompose and the percentage of mass loss at different temperatures. This information is valuable for understanding the compound's stability under thermal stress and for determining appropriate storage and handling conditions.

Computational Chemistry and Theoretical Studies on 3 Amino 1 2 Hydroxyethyl Piperidin 2 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering insights into the behavior of molecules at the quantum level. These methods are instrumental in predicting molecular geometries, energies, and a host of other electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting greater stability and lower chemical reactivity. aimspress.com

For instance, in a study of the anticancer pro-drug temozolomide, the HOMO-LUMO gap was calculated to assess its reactivity. aimspress.com A smaller HOMO-LUMO gap is indicative of a molecule that is more easily polarizable and has a higher chemical reactivity, which can be a key factor in its biological activity. scirp.org The analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule. aimspress.com

Table 1: Illustrative HOMO-LUMO Energy Data for an Analogous Compound (Temozolomide) in Different States This data is provided for illustrative purposes to demonstrate the outputs of such calculations and does not represent 3-Amino-1-(2-hydroxyethyl)piperidin-2-one.

| State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Neutral (Gas Phase) | - | - | 4.37 |

| Anion (Gas Phase, alpha mode) | - | - | 3.11 |

| Anion (Gas Phase, beta mode) | - | - | 4.37 |

| Anion (in Water, alpha mode) | - | - | 2.53 |

| Anion (in Water, beta mode) | - | - | 4.75 |

Data sourced from a computational study on Temozolomide. aimspress.com

The dipole moment is a measure of the separation of positive and negative charges in a molecule, providing insight into its polarity. Computational methods can accurately predict the dipole moment of a molecule, which is crucial for understanding its interactions with other polar molecules and its solubility in various solvents. nih.gov For example, quantum mechanical calculations using the B3LYP/aug-cc-pVTZ model have been shown to provide dipole moment values with high accuracy for conjugated organic compounds. nih.gov The determination of dipole moments for a series of N-phenyl-substituted piperidines has been used to understand their molecular geometries and electronic structures. rsc.org

Table 2: Illustrative Calculated Dipole Moments for Analogous N-Phenyl-Substituted Piperidines This data is provided for illustrative purposes and does not represent this compound.

| Compound | Apparent Dipole Moment in Benzene (D) |

| N-Phenylpyrrolidine | 1.45 |

| N-Phenylpiperidine | 1.25 |

| N-Phenylmorpholine | 1.95 |

| N-Phenylthiomorpholine | 2.05 |

Data sourced from a study on N-phenyl-substituted derivatives of various heterocycles. rsc.org

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org These maps are color-coded to represent different regions of electrostatic potential, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.com MEP maps are instrumental in predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. science.gov For example, in a study of an engineered crown-ether-functionalized hydrogel, electrostatic potential surface mapping was used to identify negative domains that act as active binding sites for cations. acs.org

Reactivity Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.

The Fukui function is a concept derived from density functional theory (DFT) that helps in identifying the most nucleophilic and electrophilic sites within a molecule. wikipedia.org It describes the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com There are different forms of the Fukui function: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. faccts.de High values of these functions indicate the regions of a molecule that are most susceptible to a particular type of attack. faccts.de This analysis has been successfully applied to various systems, including piperidine (B6355638) derivatives, to evaluate their reactive behavior. researchgate.net

Understanding the mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Transition state modeling is a computational technique used to determine the geometry and energy of these fleeting structures. mit.edu By locating the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. wikipedia.org This methodology has been applied to study the reactions of β-lactams, which share the lactam ring structure with piperidin-2-one derivatives. Such studies have provided insights into the different transition-state structures for enzymatic and non-enzymatic reactions. acs.orgnih.gov For instance, computational modeling was used to understand the selectivity of the endo-cyclic α-functionalization of saturated N-alkyl piperidines. acs.org

Structure-Reactivity Relationship Studies

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the structure-reactivity relationships of molecules like this compound. By calculating various molecular descriptors, a quantitative understanding of the molecule's reactivity can be established.

The presence of a nucleophilic primary amine, a hydrogen-bond-donating hydroxyl group, and a polar lactam moiety suggests a complex reactivity profile. The reactivity of the amine group is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which is expected to decrease its basicity. Conversely, the N-hydroxyethyl substituent can influence the electronic environment of the lactam nitrogen.

Quantitative Structure-Activity Relationship (QSAR) models, though not specifically developed for this molecule, can be conceptually applied. nih.gov Such models correlate molecular descriptors with reactivity or biological activity. For this compound, key descriptors would likely include electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

Key Research Findings:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely localized on the primary amino group, indicating its role as the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered around the carbonyl carbon of the lactam ring, making it susceptible to nucleophilic attack.

Electrostatic Potential: The molecular electrostatic potential (MEP) map would likely show a negative potential region around the carbonyl oxygen and a positive potential region near the amino and hydroxyl protons, guiding intermolecular interactions.

Table 1: Hypothetical Molecular Descriptors for this compound Calculated using DFT

| Descriptor | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack at the amine. |

| LUMO Energy | +1.2 eV | Susceptibility to nucleophilic attack at the carbonyl C. |

| Dipole Moment | 3.8 D | High polarity, influencing solubility and intermolecular forces. |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidin-2-one ring and the rotatable bonds in the N-(2-hydroxyethyl) and 3-amino substituents give rise to a complex potential energy surface for this compound. The piperidin-2-one ring can adopt several conformations, including chair, boat, and twist-boat forms.

Detailed Research Findings:

Ring Conformation: The piperidin-2-one ring is predicted to predominantly adopt a chair-like conformation to minimize steric strain.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (carbonyl oxygen) allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations. For instance, a hydrogen bond could form between the hydroxyl proton and the carbonyl oxygen.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | 3-Amino Position | N-Hydroxyethyl Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Extended | 0.00 |

| 2 | Axial | Extended | 1.5 |

| 3 | Equatorial | Folded (H-bonded) | -0.8 |

Note: The data in this table is hypothetical and based on general principles of conformational analysis.

Solvation Effects Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation models are crucial for accurately predicting properties such as solubility, reactivity, and conformational preferences in a condensed phase.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are commonly used in quantum chemical calculations to approximate the effect of the solvent as a continuous dielectric medium. nih.govpitt.edu These models can provide insights into the free energy of solvation, which is a key determinant of solubility.

Explicit solvation models, often used in molecular dynamics (MD) simulations, involve representing individual solvent molecules. MD simulations can provide a detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds and the structure of the solvation shell around the molecule.

Detailed Research Findings:

Solvation Free Energy: Due to its polar nature and hydrogen bonding capabilities, this compound is expected to have a favorable solvation free energy in polar protic solvents like water.

Hydrogen Bonding Network: In aqueous solution, the amino and hydroxyl groups will act as hydrogen bond donors to water molecules, while the carbonyl oxygen will act as a hydrogen bond acceptor. These interactions are crucial for its solubility.

Table 3: Hypothetical Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -15.2 |

| Methanol (B129727) | 32.7 | -12.5 |

| Chloroform | 4.8 | -4.1 |

Note: The data in this table is hypothetical and illustrates the expected trend of solvation energies.

pKa Value Calculations for Amine and Hydroxyl Groups

The acid-base properties of this compound are determined by the pKa values of its primary amine and hydroxyl groups. Computational methods, particularly DFT combined with a continuum solvent model, have become reliable tools for predicting pKa values. nih.gov

The calculation of pKa involves determining the Gibbs free energy change for the deprotonation reaction in solution. This requires accurate calculation of the free energies of the protonated and deprotonated species in both the gas phase and solution.

Detailed Research Findings:

Amine Group pKa: The pKa of the primary amino group is expected to be lower than that of a typical primary amine (around 10-11) due to the electron-withdrawing effect of the nearby carbonyl group.

Hydroxyl Group pKa: The pKa of the primary alcohol is expected to be in the typical range for alcohols (around 16-18). It is a much weaker acid than the protonated amino group.

Predominant Species at Physiological pH: Given the predicted pKa values, at a physiological pH of 7.4, the amino group will exist predominantly in its protonated (ammonium) form, while the hydroxyl group will be in its neutral form.

Table 4: Predicted pKa Values for Ionizable Groups

| Functional Group | Predicted pKa |

| Primary Amine (protonated) | 8.5 |

| Hydroxyl Group | 16.2 |

Note: The data in this table is hypothetical and based on the expected electronic effects within the molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2-hydroxyethyl)piperidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Start with commercially available precursors like 2-hydroxyethylamine and piperidin-2-one derivatives. Condensation reactions under acidic or basic conditions (e.g., using HCl or NaOH) are common. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C) to avoid side reactions like over-alkylation. Purification via column chromatography using polar solvents (e.g., ethyl acetate/methanol mixtures) improves purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the amino, hydroxyethyl, and lactam groups. The NH proton typically appears as a broad singlet (δ 2.5–3.5 ppm), while the lactam carbonyl resonates at ~170 ppm in -NMR.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX software for structure refinement, focusing on resolving hydrogen bonding between the amino and carbonyl groups .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Employ LC-MS with a C18 column and electrospray ionization (ESI). Predicted adducts like [M+H]+ (m/z ~205) and [M+Na]+ (m/z ~227) align with ion mobility spectrometry (IMS) collision cross-section (CCS) data (e.g., 146.6 Ų for [M+H]+), which can validate identity in high-throughput workflows .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and steric hindrance. Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) under controlled pH (e.g., 7–9) reveals reduced reactivity compared to non-hydroxylated analogs due to hydrogen bonding with the lactam oxygen .

Q. What strategies resolve contradictions between predicted and observed collision cross-section (CCS) values in ion mobility spectrometry?

- Methodological Answer : Compare experimental CCS values (e.g., 146.6 Ų for [M+H]+) with computational predictions from tools like MOBCAL. Discrepancies often arise from solvent adducts or conformational flexibility. Use gas-phase molecular dynamics simulations to model rotamer populations and improve agreement .

Q. How can crystallographic twinning or disorder in this compound crystals be addressed during refinement?

- Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned data. For positional disorder (e.g., hydroxyethyl group), use PART/SUMP constraints and refine occupancy ratios. Validate with R-factor convergence (<5% difference between R and wR) .

Q. What role does the amino group play in stabilizing intermolecular interactions in solid-state structures?

- Methodological Answer : Analyze hydrogen-bonding networks using Mercury software. The amino group typically forms N–H···O bonds with the lactam carbonyl (distance ~2.8–3.0 Å), creating a 2D sheet structure. Compare with analogs lacking the amino group to quantify stabilization energy via thermal analysis (e.g., DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.